molecular formula C5H4F3N3O2 B12433342 4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carboxylic acid

4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B12433342
M. Wt: 195.10 g/mol
InChI Key: DIZAJKBCSSLCHH-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carboxylic acid is a fluorinated organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the trifluoroethyl group in this compound imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2,2-trifluoroethyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation . The reaction conditions often require the use of a base such as sodium ethoxide and a solvent like ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylates or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or amines depending on the reagents used.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carboxylic acid is unique due to its triazole ring structure combined with the trifluoroethyl group. This combination imparts specific reactivity and stability, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C5H4F3N3O2

Molecular Weight

195.10 g/mol

IUPAC Name

4-(2,2,2-trifluoroethyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C5H4F3N3O2/c6-5(7,8)1-11-2-9-10-3(11)4(12)13/h2H,1H2,(H,12,13)

InChI Key

DIZAJKBCSSLCHH-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(N1CC(F)(F)F)C(=O)O

Origin of Product

United States

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